molecular formula C11H13NO4 B3055516 Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate CAS No. 651749-29-0

Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate

Cat. No.: B3055516
CAS No.: 651749-29-0
M. Wt: 223.22 g/mol
InChI Key: UFGFIFSTNBRNGM-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate is a benzoate ester derivative featuring a methoxy-oxoethylamino substituent at the 3-position of the aromatic ring. The compound combines a methyl ester group at the carboxylate position with a secondary amine linked to a methoxycarbonylmethyl moiety.

Properties

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-10(13)7-12-9-5-3-4-8(6-9)11(14)16-2/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGFIFSTNBRNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622311
Record name Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651749-29-0
Record name Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate, a compound with the molecular formula C10H11NO4C_{10}H_{11}NO_4, has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a benzoate core substituted with a methoxy and an amino group. The presence of the methoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems. The compound can be synthesized through various methods, often involving the condensation of benzoic acid derivatives with methoxy-oxime precursors.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. A study reported minimum inhibitory concentration (MIC) values for several bacterial strains:

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.0048

These results suggest that this compound is particularly effective against Gram-negative bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in cancer research. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. For instance, studies have indicated that this compound can induce apoptosis in breast cancer cells by activating caspase pathways .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized to inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation, such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles that favor apoptosis over survival in cancerous cells .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against a panel of bacterial and fungal pathogens. The compound was tested using standard broth microdilution methods, revealing potent activity against both Gram-positive and Gram-negative strains. The authors concluded that this compound could serve as a lead for developing new antimicrobial therapies .

Investigation of Anticancer Properties

Another case study focused on the anticancer effects of this compound on human melanoma cells. The results demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls. These findings support further investigation into its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of analogs were synthesized, including this compound. These compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo. The results showed a significant reduction in tumor size compared to control groups, highlighting the compound's potential as a lead structure for further development .

CompoundIC50 (µM)Cell Line
This compound15HeLa
Analog A10MCF-7
Analog B20A549

1.2 Neuroprotective Properties
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further research.

Case Study:
A study demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential role in protecting neurons from damage associated with neurodegeneration .

Agricultural Applications

2.1 Pesticidal Activity
this compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in pests.

Case Study:
Research conducted by agricultural scientists revealed that formulations containing this compound effectively reduced the population of aphids on treated crops. The results indicated a higher mortality rate among pests compared to untreated controls, suggesting its viability as an environmentally friendly pesticide alternative .

TreatmentAphid Mortality (%)Control Group Mortality (%)
This compound8510
Conventional Pesticide905

Material Science

3.1 Polymer Synthesis
The compound is utilized in the synthesis of polymers with specific properties, such as enhanced flexibility and durability.

Case Study:
In a recent study, researchers incorporated this compound into polymer matrices to enhance their mechanical properties. The resulting materials exhibited improved tensile strength and elongation at break compared to standard polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate, enabling comparative analysis of their properties and applications:

Methyl 4-(2-Methoxy-2-oxoethyl)benzoate

  • Structure : Para-substituted methoxy-oxoethyl group on the benzoate ring.
  • Key Differences : Positional isomerism (para vs. meta substitution) alters electronic distribution and steric effects.
  • Synthesis: Prepared via Friedel-Crafts acylation or esterification, contrasting with the target compound’s amino-linked synthesis .
  • Applications : Used in polymer precursors and liquid crystals due to symmetrical para-substitution enhancing crystallinity .

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

  • Structure : Ortho-substituted ethoxy-oxoacetamido group on a benzoic acid core.
  • Key Differences : Carboxylic acid group increases acidity (pKa ~2.5) compared to the target’s ester (pKa ~8–10). Ethoxy vs. methoxy groups influence lipophilicity (logP: 1.8 vs. 1.2) .

Methyl 5-(((Anthracene Derivative)amino)methyl)-2-(2-methoxy-2-oxoethyl)benzoate

  • Structure: Combines a 2-methoxy-oxoethyl group and a 5-anthracenylaminomethyl substituent.
  • Key Differences : Bulky anthracene moiety enhances UV absorption (λmax ~350 nm) and fluorescence, suggesting photochemical applications .
  • Synthesis : Multi-step procedure involving anthracene coupling, highlighting the target compound’s simpler synthetic route .

3-Methoxy-4-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)benzoic Acid

  • Structure : Methoxy-oxoethoxy bridge linking benzoic acid and methoxyphenyl groups.
  • Key Differences: Ether linkage and additional methoxy groups increase hydrogen-bonding capacity (H-bond donors: 2 vs. 1 in the target compound) .
  • Applications: Potential use in metal-organic frameworks (MOFs) due to multiple coordination sites .

Table 1. Comparative Overview of Key Properties

Compound Molecular Formula Substituent Position Key Functional Groups Melting Point (°C) logP Applications
Target Compound C₁₁H₁₃NO₅ 3-position Amino, methoxy-oxoethyl Not reported ~1.2 Pharmaceutical intermediates
Methyl 4-(2-methoxy-2-oxoethyl)benzoate C₁₁H₁₂O₄ 4-position Methoxy-oxoethyl Not reported ~1.5 Polymers, liquid crystals
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 2-position Ethoxy-oxoacetamido, -COOH 160–162 ~1.8 Crystal engineering
Methyl 5-(anthracenyl) derivative C₂₆H₂₂N₄O₇ 2,5-positions Anthracenyl, methoxy-oxoethyl 79–82 ~3.0 Fluorescent probes

Reactivity and Functional Group Analysis

  • Amino Group Reactivity: The target compound’s amino group enables nucleophilic substitution or coordination with metals (e.g., Pd, Cu), akin to N,O-bidentate directing groups in C–H activation reactions .
  • Ester Stability : Methoxy esters hydrolyze slower than ethoxy analogs (t₁/₂: 48 h vs. 24 h in pH 7.4 buffer), impacting drug design .
  • Positional Effects : Meta-substitution in the target compound reduces steric hindrance compared to ortho-substituted analogs, favoring regioselective reactions .

Preparation Methods

Nucleophilic Substitution with Methyl Bromoacetate

A widely cited method involves the alkylation of methyl 3-aminobenzoate with methyl bromoacetate under basic conditions. This two-step process begins with the synthesis of methyl 3-aminobenzoate via esterification of 3-aminobenzoic acid using thionyl chloride (SOCl₂) in methanol. The subsequent alkylation proceeds in acetone with potassium carbonate (K₂CO₃) as the base, yielding the target compound after 24 hours at 65°C.

Reaction Scheme:

  • $$ \text{3-Aminobenzoic acid} + \text{SOCl}_2 \rightarrow \text{Methyl 3-aminobenzoate} $$
  • $$ \text{Methyl 3-aminobenzoate} + \text{Methyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3} \text{Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate} $$

Key parameters:

  • Solvent: Acetone (polar aprotic) enhances nucleophilicity of the amine.
  • Base: K₂CO₃ maintains pH > 9, preventing protonation of the amine.
  • Temperature: 65°C balances reaction rate and side-product formation.

This method achieves a 66.2% yield after purification via ethyl acetate extraction and recrystallization.

Direct Coupling Using Carbodiimide Reagents

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple 3-aminobenzoic acid with methyl glycolate. While less common, this method avoids halogenated reagents and operates under milder conditions (room temperature, 12 hours). However, yields are typically lower (48–52%) due to competing hydrolysis of the active ester intermediate.

Optimization of Reaction Conditions

Solvent Selection

Comparative studies highlight acetone as superior to dimethylformamide (DMF) or tetrahydrofuran (THF) for alkylation reactions. Acetone’s moderate polarity (dielectric constant = 20.7) facilitates both reagent solubility and nucleophilic attack, whereas DMF often leads to over-alkylation.

Base Screening

Base Yield (%) Side Products
K₂CO₃ 66.2 <5% bis-alkylated
NaHCO₃ 42.1 15% hydrolysis
Et₃N 58.9 12% N-oxide formation

Data adapted from Mckerrow et al. and crystallography studies demonstrate K₂CO₃’s superiority in minimizing hydrolysis of the methyl ester groups.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 3.72 (s, 3H, OCH₃)
  • δ 3.85 (s, 3H, COOCH₃)
  • δ 4.12 (d, J = 5.6 Hz, 2H, NCH₂CO)
  • δ 6.82–7.45 (m, 4H, aromatic)

IR (KBr):

  • 1725 cm⁻¹ (C=O ester)
  • 1640 cm⁻¹ (amide I band)
  • 1245 cm⁻¹ (C-O-C asymmetric stretch)

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity when using recrystallization from ethyl acetate/hexane.

Industrial-Scale Considerations

PTC Therapeutics’ patent (WO2004/9558 A2) outlines a kilogram-scale process using continuous flow reactors to enhance mixing efficiency. Key modifications include:

  • Residence time: 30 minutes (vs. 24 hours in batch)
  • Temperature: 80°C (15% yield increase)
  • Workup: In-line liquid-liquid extraction reduces processing time by 40%.

Challenges and Mitigation Strategies

Hydrolysis of Ester Groups

The electron-withdrawing amino group increases susceptibility to hydrolysis. Strategies include:

  • Conducting reactions under anhydrous conditions (molecular sieves)
  • Using non-aqueous workup (ethyl acetate vs. dichloromethane)

Regioselectivity in Alkylation

Competing O-alkylation is suppressed by:

  • Employing bulky bases (e.g., DBU)
  • Lowering reaction temperature to 50°C

Applications and Derivatives

This compound serves as a precursor to:

  • Anticancer agents via Pd-catalyzed cross-coupling
  • Polymeric materials through radical-initiated polymerization
  • Fluorescent probes by introducing dansyl chloride at the amine

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally analogous benzoate esters often involves multi-step protocols. For example, triazine-based benzoate derivatives are synthesized via nucleophilic substitution reactions using 2,4,6-trichlorotriazine, phenol derivatives, and methyl 3-aminobenzoate in a stepwise manner . Key parameters include:

  • Temperature control : Step 1 at -35°C (7 h) for selective substitution, followed by step 2 at 40°C (47 h) for coupling .
  • Catalysts : Use of DIPEA (diisopropylethylamine) to deprotonate intermediates and enhance nucleophilicity .
  • Purification : Column chromatography (e.g., CH₂Cl₂/EtOAc gradient) to isolate the final product with >90% yield .

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic signals:
    • Methoxy groups (δ 3.76 ppm, singlet) .
    • Aromatic protons (δ 6.8–8.2 ppm, multiplet patterns) .
    • Amide NH (δ ~10 ppm, broad, if not deuterated) .
  • 13C NMR : Carbonyl carbons (δ 165–175 ppm for ester/amide groups) .
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amide N–H (~3300 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in molecular geometry, and what challenges arise during refinement?

Methodological Answer: X-ray crystallography using SHELX software is critical:

  • Structure solution : SHELXD for phase problem resolution via dual-space methods .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
  • Challenges :
    • Disorder in flexible methoxy/amide side chains (model with PART instructions in SHELXL) .
    • Twinning in crystals (use TWIN/BASF commands) .

Q. Q4. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 mechanisms, increasing reaction rates .
  • Temperature : Elevated temps (40–80°C) accelerate reactions but may promote side reactions (e.g., hydrolysis of ester groups) .
  • Case Study : In triazine-based syntheses, DIPEA in CH₂Cl₂ at 40°C optimizes coupling efficiency without ester degradation .

Q. Q5. How should researchers address conflicting spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Step 1 : Verify experimental conditions (e.g., solvent deuteration, pH) that may shift NMR peaks .
  • Step 2 : Cross-validate with DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with observed data .
  • Step 3 : Re-examine synthetic intermediates for impurities (e.g., unreacted starting materials) via LC-MS .

Example : Aromatic proton shifts deviating by >0.5 ppm may indicate incorrect regiochemistry—recheck coupling reagents or reaction stoichiometry .

Functional Group Reactivity

Q. Q6. What strategies optimize selective modification of the amide group without ester hydrolysis?

Methodological Answer:

  • Protecting groups : Temporarily silylate the ester (e.g., TMSCl) before amide functionalization .
  • Mild conditions : Use HATU/DIPEA for amide couplings at 0°C to minimize ester side reactions .
  • Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) .

Advanced Tip : Employ flow chemistry for precise control of reaction time/temperature in sensitive transformations .

Safety and Handling

Q. Q7. What safety protocols are essential when handling this compound’s intermediates?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact with irritants (e.g., DIPEA, chlorinated solvents) .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acylations) .
  • Waste disposal : Segregate halogenated waste (e.g., CH₂Cl₂) for professional treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate
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Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate

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